2-Methylocta-1,6-dien-3-yne
Description
Structure
3D Structure
Properties
CAS No. |
111837-26-4 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
2-methylocta-1,6-dien-3-yne |
InChI |
InChI=1S/C9H12/c1-4-5-6-7-8-9(2)3/h4-5H,2,6H2,1,3H3 |
InChI Key |
KFYPWWVJNXAKKX-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC#CC(=C)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Methylocta 1,6 Dien 3 Yne and Its Structural Analogs
Transition Metal-Catalyzed Synthesis
The synthesis of conjugated enynes and dienynes, such as 2-Methylocta-1,6-dien-3-yne, is a significant area of organic synthesis due to the prevalence of this motif in biologically active natural products and its utility as a versatile building block. nih.gov Transition metal catalysis is a cornerstone for these preparations, providing efficient and atom-economical pathways from readily available precursors like alkynes. nih.govrsc.org Key challenges in these syntheses include controlling regioselectivity and stereoselectivity, which have been addressed through the development of sophisticated catalytic systems based on metals like gold, palladium, and nickel. rsc.org The most prevalent methods involve the cross-coupling of alkenyl and alkynyl precursors or the dimerization of alkynes. nih.gov
Gold-Catalyzed Transformations and Complexation Chemistry
Homogeneous gold catalysis has become a powerful tool for constructing complex molecular architectures from enyne and dienyne substrates. acs.org Gold catalysts, typically Au(I) or Au(III) complexes, exhibit strong electrophilicity and a high affinity for alkynes (alkynophilicity), enabling unique cycloisomerization and cycloaddition reactions under mild conditions. frontiersin.orgacs.org
The reaction often begins with the complexation of the gold catalyst to the alkyne moiety. In the case of 1,6-enynes, this activation can lead to a 6-endo-dig or 5-exo-dig cyclization, generating a cyclopropyl (B3062369) gold carbene intermediate. acs.org This highly reactive intermediate can then undergo various transformations, including skeletal rearrangements, cyclopropanations, or cycloadditions, leading to a diverse array of polycyclic products. acs.orgbeilstein-journals.org For instance, dienynes can undergo intramolecular cyclopropanation where the initially formed gold carbene reacts with a tethered double bond to create complex pentacyclic systems. acs.org Furthermore, gold-catalyzed intermolecular [4+2] cycloadditions of dienynes have been utilized in the synthesis of complex derivatives. sigmaaldrich.com
| Reaction Type | Substrate Type | Catalyst System | Product Type | Ref |
| Cycloisomerization/Cyclopropanation | 1,6-Dienynes | Cationic Au(I) | Pentacyclic Systems | acs.org |
| [4+2] Cycloaddition | Dienynes with Nitriles | Et₃PAuCl/AgSbF₆ | Tetrasubstituted Pyridines | beilstein-journals.org |
| Tandem Cyclization/Migration | Dienynes with Propargylic Esters | Au(I) | Cyclopropyl Gold Carbenes | acs.org |
| [4+2] Cycloaddition | Arylalkynes with Alkenes | Au(I)/Buchwald Ligand | Fused Bicyclic Systems | sigmaaldrich.com |
Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions
Palladium catalysis is arguably the most versatile and widely applied method for carbon-carbon bond formation in modern organic synthesis. nobelprize.orgnih.gov Its application to the synthesis of dienynes is extensive, primarily through allylic substitution and cross-coupling methodologies that are known for their high efficiency and functional group tolerance. nih.govsigmaaldrich.com
A specific and effective method for synthesizing 1-ene-4-yne systems, which are structural components of dienyne analogs, is the palladium-catalyzed allylic substitution reaction. nih.gov In this reaction, an allylic derivative, such as an acetate (B1210297), carbonate, or chloride, is coupled with a tinacetylene reagent in the presence of a palladium catalyst. nih.govtandfonline.com This transformation provides a direct route to the desired enyne framework. Research has detailed the reaction conditions for the coupling of various allylic substrates with tinacetylene, demonstrating the general utility of this reaction. tandfonline.com
| Allylic Substrate | Leaving Group | Catalyst | Ligand | Product | Yield | Ref |
| (Z)-5-Acetoxy-1-cyclooctene | Acetate | Pd₂(dba)₃·CHCl₃ | PPh₃ | 3-Ethynyl-cyclooctene | 91% | tandfonline.com |
| (Z)-5-Chloro-1-cyclooctene | Chloride | Pd₂(dba)₃·CHCl₃ | PPh₃ | 3-Ethynyl-cyclooctene | 84% | tandfonline.com |
| (Z)-5-Carbomethoxy-1-cyclooctene | Carbonate | Pd₂(dba)₃·CHCl₃ | PPh₃ | 3-Ethynyl-cyclooctene | 94% | tandfonline.com |
| Allyl Chloride | Chloride | PdCl₂(MeCN)₂ | TFP | 1-Buten-4-yne | 32% | tandfonline.com |
dba = dibenzylideneacetone; TFP = trifurylphosphine
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, represent the most common strategies for assembling conjugated enynes. nih.gov The Sonogashira reaction, which couples a terminal alkyne with a vinyl halide, is particularly prevalent due to the wide availability of the starting materials. nih.gov
A direct synthesis of a structural analog of the target compound, 2-methyloct-1-en-3-yne, has been achieved via a Sonogashira coupling. rsc.org This reaction demonstrates the precise construction of the dienyne core.
| Reaction Type | Alkyne | Vinyl Halide | Catalyst System | Product | Yield | Ref |
| Sonogashira Coupling | Hex-1-yne | 2-Bromoprop-1-ene | PdCl₂(PPh₃)₂ / CuI / TEA | 2-Methyloct-1-en-3-yne | Not specified | rsc.org |
| Suzuki-Miyaura Coupling | Aryl Boronic Acids | 2-B(pin)-substituted allylic acetates | Pd(OAc)₂ / SPhos | Arylated Alkenes | High | nih.gov |
| Heck-Type Coupling | Vinylarenes | Alkynyl Bromides | Palladium Catalyst | 1,3-Enynes | Good | nih.gov |
TEA = triethylamine; B(pin) = pinacol (B44631) boronic ester
Nickel-Catalyzed Propargylic Rearrangements and Substitutions
Nickel catalysis has emerged as a powerful alternative and complement to palladium, offering unique reactivity in propargylic substitution reactions. rsc.org These transformations are highly effective for synthesizing a range of propargylic and allenic compounds, which can be precursors or isomers of dienynes. rsc.orgnottingham.ac.uk Nickel-catalyzed reactions can proceed under mild conditions and have been successfully applied in asymmetric synthesis. rsc.orgnih.gov
The SN2' (Substitution Nucleophilic Bimolecular with rearrangement) reaction is a key transformation for propargylic substrates. In this mechanism, a nucleophile attacks at the distal position of a double or triple bond, inducing a rearrangement of the pi system and displacement of a leaving group from the propargylic position. ibchem.com Nickel catalysts are effective in promoting such reactions. For example, the reaction of propargylic alcohols or their derivatives with Grignard reagents in the presence of a nickel catalyst can lead to the formation of allenes through an SN2' pathway. nottingham.ac.uk This type of reactivity can be extended to dienyne systems to install substituents and modulate the electronic structure of the molecule.
| Reaction Type | Substrate Type | Nucleophile | Catalyst System | Product Type | Ref |
| Arylative Substitution | Homoallylic Alcohols | Arylboroxines | Ni-bisphosphine complex | Allylic Arenes | rsc.org |
| Propargylic Substitution | Propargylic Ethers | Organozincs | Ni(cod)₂ / Ligand | Allenes / Alkynes | rsc.org |
| Asymmetric Claisen Rearrangement | O-Propargyl β-ketoesters | (Internal) | Chiral N,N'-dioxide/Ni(II) | Allenyl-substituted β-ketoesters | nih.gov |
| Arylative Cyclization | 1,6-Enynes | Aryl Halides | Ni(cod)₂ / Ligand | Fused Ring Systems | nih.gov |
Aldehyde-Alkyne/Enyne Coupling Processes
The coupling of aldehydes with alkynes or enynes represents a powerful strategy for constructing complex molecules containing dienol or dienyne functionalities. Nickel-catalyzed reductive couplings between 1,3-enynes and aldehydes, for instance, can produce conjugated dienols with high regioselectivity. thieme-connect.de These reactions are often robust, tolerating various substitution patterns on the alkene and alkyne components. thieme-connect.de
Another relevant transformation is the conversion of aldehydes into terminal alkynes, which can then serve as precursors in dienyne synthesis. A common method for this one-carbon homologation is the Seyferth-Gilbert reaction, which utilizes reagents like the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate). researchgate.net This protocol offers a convenient one-pot procedure to generate alkynes from aldehydes, avoiding harsh conditions like strong bases or low temperatures. researchgate.net These resulting alkynes can then be coupled with vinyl halides or other partners to form the target dienyne structure.
Cobalt-Catalyzed Hydroboration and Related Processes
Cobalt catalysis has emerged as a cost-effective and efficient tool for the hydroboration of enynes, providing access to valuable 1,3-dienylboronate esters which are versatile synthetic intermediates. organic-chemistry.orgacs.org An efficient protocol utilizes a commercially available system of cobalt(II) acetylacetonate (B107027) (Co(acac)₂) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) to catalyze the selective hydroboration of 1,3-enynes with pinacolborane (HBpin). organic-chemistry.orgacs.org This method demonstrates broad substrate scope, excellent selectivity, and good tolerance for various functional groups. organic-chemistry.orgacs.org The proposed catalytic cycle involves the formation of a cobalt hydride species, which coordinates to the alkyne moiety of the enyne, followed by migratory insertion to yield a 1,3-dienylcobalt species that ultimately produces the dienylboronate ester. acs.org
The regioselectivity of cobalt-catalyzed hydroboration can be controlled by the choice of ligand. For instance, in the hydroboration of 1,6-enynes, using a bidentate iminopyridine ligand can favor the formation of cyclic alkenylboronates, whereas a tridentate OIP ligand can lead to alkylboronates. researchgate.net Similarly, in the hydroboration of 1,3-diynes, the use of dppf as a ligand directs boryl addition to the internal carbon of the diyne, while using xantphos (B1684198) results in addition to the external carbon, providing a method for producing boryl-functionalized enynes. acs.org
Table 1: Cobalt-Catalyzed Hydroboration of Enynes
| Catalyst System | Substrate | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Co(acac)₂ / dppf | 1,3-Enynes | 1,3-Dienylboronate esters | Cost-effective, excellent selectivity, broad scope. organic-chemistry.orgacs.org | organic-chemistry.org, acs.org |
| Co(II) / Chiral Bisphosphine | 1,6-Enynes | Chiral cyclic compounds | First cobalt-catalyzed asymmetric hydroboration/cyclization. nus.edu.sg | nus.edu.sg |
| Co(II) / Iminopyridine Ligand | 1,6-Enynes | Cyclic Alkenylboronates | Ligand-controlled regioselectivity. researchgate.net | researchgate.net |
Ruthenium-Catalyzed Hydroelementation and Cyclization Reactions
Ruthenium catalysts are highly versatile in promoting hydroelementation and cyclization reactions of enynes, leading to diverse cyclic and bicyclic structures. sioc.ac.cnnih.gov One notable transformation is the ruthenium-catalyzed hydrative cyclization of 1,5-enynes, which converts substrates with terminal alkynes and Michael acceptor moieties into cyclopentanone (B42830) derivatives. organic-chemistry.org This reaction proceeds via a proposed 1,1-difunctionalization of the alkyne, involving the formation of a ruthenium vinylidene, anti-Markovnikov hydration, and subsequent intramolecular Michael addition. organic-chemistry.org Catalyst systems such as [(p-cymene)RuCl₂]₂ combined with dppm have proven effective for this transformation. sioc.ac.cnorganic-chemistry.org
A distinct reaction pathway is observed in the geminal hydroborative cyclization of enynes, catalyzed by [Cp*RuCl]₄. nih.govresearchgate.net This process adds both a hydrogen and a boron atom to the same carbon of the alkyne. nih.gov The mechanism is substrate-dependent: 1,6-enynes tend to undergo oxidative cyclometalation to form a ruthenacyclopentene intermediate, while 1,7-enynes may favor an initial geminal hydroboration to form an α-boryl ruthenium carbene followed by cyclopropanation. nih.govresearchgate.net Ruthenium complexes also catalyze various cycloadditions, including [2+2+2] trimerizations of alkynes to form aromatic rings and intramolecular (3+2) cycloadditions of 1,6-enynes to yield bicyclic compounds. nih.gov
Table 2: Ruthenium-Catalyzed Reactions of Enynes
| Catalyst | Substrate | Reaction Type | Product | Reference |
|---|---|---|---|---|
| [(p-cymene)RuCl₂]₂ / dppm | 1,5-Enynes | Hydrative Cyclization | Cyclopentanones | organic-chemistry.org |
| [Cp*RuCl]₄ | 1,6- and 1,7-Enynes | Geminal Hydroborative Cyclization | Bicyclic products with a cyclopropane (B1198618) unit | nih.gov |
Organometallic Reagent-Mediated Syntheses
Grignard Reagent Applications in Dienyne Formation
Grignard reagents (RMgX) are fundamental organometallic compounds widely used in carbon-carbon bond formation. byjus.comsigmaaldrich.com A key application in the synthesis of conjugated enynes involves the reaction of alkynyl Grignard reagents with alkenyl halides. organic-chemistry.org For example, alkynyl Grignard reagents, readily prepared from terminal alkynes and an alkylmagnesium bromide, couple with alkenyl bromides or triflates. organic-chemistry.org This cross-coupling is effectively catalyzed by iron(III) chloride (FeCl₃), affording the corresponding conjugated enynes in high yields. organic-chemistry.org
The versatility of Grignard reagents stems from the nucleophilic character of the carbon atom bonded to magnesium. youtube.comlibretexts.org This allows them to react with a wide range of electrophiles. In the context of creating precursors for compounds like this compound, a Sonogashira-type coupling provides a relevant example. The synthesis of the structural analog 2-methyloct-1-en-3-yne has been achieved by coupling hex-1-yne with 2-bromoprop-1-ene, a reaction catalyzed by PdCl₂(PPh₃)₂ and copper(I) iodide (CuI) in the presence of an amine base. rsc.org The alkynyl component can be sourced from an alkynyl Grignard reagent, highlighting the indirect but crucial role of these reagents in assembling dienyne frameworks.
Reactions Involving Cuprates and Aluminum Hydrides
Copper-based reagents, including cuprates, are instrumental in the synthesis of enynes. Copper salts frequently serve as co-catalysts in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. organic-chemistry.orgrsc.org Furthermore, copper(I)-catalyzed cross-coupling of 1-alkynes with vinyl iodides provides a direct route to conjugated enynes. organic-chemistry.org In some protocols, copper(II) acetylacetonate is used to catalyze the reaction between alk-1-enyldialkylboranes and (trimethylsilyl)ethynyl bromide under mild conditions, yielding conjugated enynes. organic-chemistry.org The formation of organocopper compounds, for instance by reacting a Grignard reagent with copper chloride, can be used to achieve specific selectivities in additions to unsaturated systems. youtube.com
Aluminum hydrides, most notably lithium aluminum hydride (LiAlH₄), are powerful reducing agents. saskoer.camasterorganicchemistry.com Their primary role in synthesis is the reduction of polar multiple bonds, such as those in carbonyl compounds. saskoer.camasterorganicchemistry.com In the context of dienyne synthesis, LiAlH₄ can be used to reduce functional groups like esters or carboxylic acids within a precursor molecule to alcohols, without affecting the carbon-carbon double or triple bonds of the dienyne core. masterorganicchemistry.com For example, an ester-containing dienyne could be selectively reduced to a primary alcohol. This transformation proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the alkoxy group to form an aldehyde intermediate, which is then immediately reduced to the alcohol. masterorganicchemistry.com The reduction of a carboxylic acid to a primary alcohol requires three equivalents of hydride. saskoer.ca These reductions are typically performed in aprotic solvents like tetrahydrofuran (B95107) (THF) and require an acidic or basic workup. saskoer.ca
Hydroelementation Reactions in Dienyne Synthesis
Hydroelementation, the addition of an element-hydrogen (E-H) bond across an unsaturated carbon-carbon bond, is a fundamental process for synthesizing functionalized alkenes and enynes. rsc.org When applied to diynes, these reactions can lead to a variety of products, including enynes, dienes, and allenes, with selectivity often dictated by the catalyst and reaction conditions. rsc.org The hydroelementation of diynes encompasses the addition of a wide range of E-H bonds, where E can be boron, aluminum, silicon, nitrogen, or phosphorus, among others. rsc.org
Hydroboration, a specific type of hydroelementation, is a particularly well-developed method. As discussed previously (Section 2.1.4), cobalt-catalyzed hydroboration of 1,3-enynes or 1,3-diynes provides stereodefined dienylboronates or enynylboronates, respectively. organic-chemistry.orgacs.org Similarly, ruthenium-catalyzed hydroboration of enynes can lead to cyclized products (Section 2.1.5). nih.gov These reactions underscore the power of hydroelementation to not only form enyne structures but also to install versatile functional groups like boronate esters, which can be used in subsequent cross-coupling reactions to build further molecular complexity. The challenge in the hydroelementation of diynes lies in controlling the regio- and stereoselectivity to selectively form the desired enyne product over other possible isomers or multiply-added products. rsc.org
Regio- and Stereoselective Hydroboration of Unsaturated Systems
Hydroboration is a fundamental reaction in organic synthesis for the installation of a boron moiety onto an unsaturated C-C bond, which can then be further functionalized. In the context of dienyne systems, achieving selectivity is a significant challenge due to the presence of multiple reactive sites. mdpi.comrsc.org
Recent advancements have demonstrated that transition metal catalysis can provide high levels of control. For instance, cobalt-catalyzed hydroboration of 1,3-diynes has emerged as a powerful tool for the synthesis of enynylboronates. By carefully selecting the phosphine (B1218219) ligand, the regioselectivity of the boron addition can be directed to either the internal or external carbon of the diyne unit. mdpi.com For a substrate like this compound, this would involve selective reaction at the internal alkyne over the two terminal alkenes. The choice of catalyst is crucial; for example, a Co(acac)₂/xantphos system favors boron addition to the internal carbon of a 1,3-diyne, while a Co(acac)₂/dppf system directs it to the external carbon. mdpi.com Mechanistic studies suggest these differing selectivities arise from the reaction proceeding through either a cobalt-hydride or a cobalt-boryl intermediate, depending on the ligand used. mdpi.com
Furthermore, transition-metal-free approaches have been developed. Phosphine-catalyzed trans-hydroboration of 1,3-diynes with pinacolborane affords (E)-1-boryl-1,3-enynes with excellent regio- and stereoselectivity. frontiersin.org This method provides a complementary approach to metal-catalyzed cis-hydroboration.
The hydroboration of enyne systems has also been explored. Copper-catalyzed hydroboration of 1,3-enynes allows for the selective installation of a boryl group on the internal carbon of the alkyne, leading to the formation of 2-boryl-1,3-dienes with high (Z,Z)- or (Z,E)-selectivity. acs.org This strategy could be hypothetically applied to a precursor of this compound to install the isopropenyl group.
The following table summarizes the regio- and stereoselective hydroboration of various diyne and enyne systems, which are analogous to the functionalities present in this compound.
| Substrate Type | Catalyst System | Reagent | Product Type | Selectivity |
| 1,3-Diynes | Co(acac)₂/xantphos | HBpin | Internal Enynylboronate | High Regioselectivity |
| 1,3-Diynes | Co(acac)₂/dppf | HBpin | External Enynylboronate | High Regioselectivity |
| 1,3-Diynes | Phosphine | Pinacolborane | (E)-1-Boryl-1,3-enyne | trans-selective |
| 1,3-Enynes | CuOAc/Xantphos | HBpin | 2-Boryl-1,3-diene | High Z:E selectivity |
| 1,6-Enynes | Rh(I) complex | Catecholborane | Cyclized Boronate | Stereoselective |
Scope and Limitations of Hydroelementation on Diynes
Hydroelementation encompasses a broad range of reactions where an E-H bond (E = B, Si, Ge, Sn, N, P, O, S, Se, Te) adds across a C-C multiple bond. The application of these reactions to diynes is a powerful strategy for generating a diverse array of functionalized molecules, but it is often complicated by issues of chemo-, regio-, and stereoselectivity. rsc.org
The outcome of hydroelementation on diynes is highly dependent on the reaction conditions, the catalytic system, and the nature of the reagents, leading to products such as enynes, dienes, allenes, or cyclic compounds. rsc.org
Hydrosilylation: Cobalt-catalyzed hydrosilylation of 1,3-diynes with silanes in the presence of a dppp (B1165662) ligand provides silyl-functionalized 1,3-enynes with high regio- and stereoselectivity through a syn-addition mechanism. mdpi.com This method is proposed to proceed via a cobalt(I)-hydride intermediate.
Hydroamination: The addition of N-H bonds across alkynes can be catalyzed by various metals. For instance, palladium-catalyzed hydroaminocarbonylation of 1,3-diynes with amines yields amide products with complete stereocontrol over the newly formed C=C bond. mdpi.com The regioselectivity in unsymmetrical diynes is exquisitely controlled by the substituents. Anti-Markovnikov hydroamination of alkynes remains a challenge, but progress has been made using various catalytic systems. acs.org
Other Hydroelementations: Reactions involving the addition of P-H, S-H, and Se-H bonds to diynes have also been developed, expanding the toolbox for creating diverse organoelement compounds. mdpi.com
Limitations: A significant limitation in the hydroelementation of diynes is achieving selective monofunctionalization versus difunctionalization. For conjugated 1,3-diynes, the reaction can occur at either of the two triple bonds (1,2- or 3,4-addition) or across the conjugated system (1,4-addition), further complicating the product mixture. mdpi.com The substrate scope can also be a limiting factor; for example, some ruthenium-catalyzed hydroboration methods are restricted to 1,4-diaryl-substituted 1,3-diynes, with alkyl- or silyl-substituted systems giving mixtures of products. mdpi.com
The following table provides an overview of the scope of various hydroelementation reactions on diyne systems.
| Hydroelementation Type | Catalyst System | Substrate Scope | Product Type | Key Features |
| Hydrosilylation | Co(acac)₂/dppp | Symmetrical and unsymmetrical 1,3-diynes | Silyl-functionalized 1,3-enynes | High regio- and stereoselectivity |
| Hydroaminocarbonylation | Palladium complex | Symmetrical and unsymmetrical 1,3-diynes, various amines | Amide-functionalized enynes | Complete stereocontrol |
| Hydroboration | Ruthenium complex | 1,4-Diaryl-substituted 1,3-diynes | Trifluoroborate salts of enynes | Limited to aryl-substituted diynes |
| Hydromagnesation | Iron complex | 1,4-Diaryl-1,3-diynes | Magnesium-containing enynes | Tolerates various functional groups |
Convergent and Divergent Synthetic Pathways to Dienyne Scaffolds
The construction of complex molecular architectures containing dienyne motifs, such as those found in natural products, often employs either convergent or divergent synthetic strategies.
Divergent synthesis , in contrast, starts from a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. This strategy is particularly powerful for exploring structure-activity relationships and for the synthesis of natural product analogs. A divergent approach to dienyne scaffolds could start from a simple dienyne precursor that is then subjected to various cyclization or functionalization reactions. For example, dienyne precursors have been used in ring-closing metathesis (RCM) reactions to generate diverse polycyclic scaffolds. frontiersin.orgnih.gov Gold-catalyzed cascade reactions of dienyne substrates can also lead to a variety of fused carbocycles. frontiersin.org
The table below compares convergent and divergent approaches to dienyne scaffolds.
| Synthetic Strategy | Description | Advantages | Disadvantages | Example Application |
| Convergent | Independent synthesis of fragments followed by late-stage coupling. | High overall yields, allows for parallel synthesis, efficient for large molecules. | Requires careful planning of fragment coupling, potential for low yields in the coupling step. | Synthesis of callyspongiolide via Sonogashira coupling. escholarship.org |
| Divergent | A common intermediate is transformed into multiple products. | Efficient for generating libraries of related compounds, good for SAR studies. | Overall yield to a specific target may be lower, requires versatile chemistry from the common intermediate. | Domino RCM of dienyne substrates to form polycyclic systems. frontiersin.org |
Reaction Mechanisms and Advanced Chemical Transformations of 2 Methylocta 1,6 Dien 3 Yne
Intramolecular Rearrangement Mechanisms
The spatial arrangement of the double and triple bonds in 2-Methylocta-1,6-dien-3-yne provides the framework for a variety of intramolecular rearrangements, leading to the formation of new cyclic and acyclic isomers.
Sigmatropic Rearrangements (e.g., Cope Rearrangement and Related Processes)
The 1,6-diene moiety within this compound makes it a potential candidate for wikipedia.orgwikipedia.org-sigmatropic rearrangements, most notably the Cope rearrangement. wikipedia.orgmasterorganicchemistry.com This thermally or catalytically induced pericyclic reaction involves the reorganization of six pi-electrons through a cyclic transition state, resulting in the formation of an isomeric 1,5-diene. The presence of the methyl group at the 2-position can influence the thermodynamics and kinetics of the rearrangement.
The Cope rearrangement is a reversible process, with the equilibrium position dictated by the relative thermodynamic stabilities of the starting dienyne and the rearranged product. wikipedia.org Factors such as the formation of more substituted, and thus more stable, double bonds in the product can drive the equilibrium forward. For this compound, a hypothetical Cope rearrangement would lead to a new dienyne structure. The precise equilibrium and reaction conditions would depend on the substitution pattern and the potential for subsequent reactions.
Metal catalysts, particularly those based on palladium and gold, have been shown to significantly lower the activation energy for Cope rearrangements, allowing them to proceed at much lower temperatures than their thermal counterparts. nih.gov These catalyzed variants often proceed through distinct mechanistic pathways involving metal-bound intermediates.
Cycloisomerization Pathways and Cascade Reactions
Transition metal catalysts are known to induce a variety of cycloisomerization reactions in enyne and dienyne systems. researchgate.netresearchgate.net These reactions are atom-economical processes that can lead to the formation of complex carbocyclic and heterocyclic frameworks from simple acyclic precursors. For this compound, metal-catalyzed cycloisomerization could proceed through various pathways, depending on the nature of the catalyst and the reaction conditions.
Commonly observed cycloisomerization pathways for 1,6-enynes involve initial coordination of the metal to the alkyne, followed by intramolecular attack of the alkene. This can lead to the formation of five- or six-membered rings. The presence of the additional unsaturation in a dienyne system like this compound opens up possibilities for more complex cascade reactions, where a sequence of intramolecular transformations occurs in a single operation. nih.govnih.govbaranlab.org These cascades can be initiated by a single catalytic event and can rapidly build molecular complexity.
Intermolecular Reactivity of the Dienyne Moiety
The conjugated and non-conjugated unsaturation within this compound provides multiple sites for intermolecular reactions, allowing for the construction of larger and more complex molecular architectures.
Cycloaddition Reactions, Including Diels-Alder Chemistry
The conjugated diene portion of this compound can participate as the 4π-component in Diels-Alder reactions with various dienophiles. The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. chemistrysteps.commasterorganicchemistry.com The regioselectivity of this reaction is governed by the electronic properties of both the diene and the dienophile.
The methyl group at the 2-position of the diene system in this compound acts as an electron-donating group, influencing the electron density of the diene and thereby directing the regiochemical outcome of the cycloaddition. masterorganicchemistry.comyoutube.com When reacting with an unsymmetrical dienophile, two possible regioisomers can be formed, often referred to as the "ortho" and "meta" products. The electronic directing effects of the substituents on both reactants typically favor the formation of one regioisomer over the other.
| Reactant A (Diene) | Reactant B (Dienophile) | Major Regioisomeric Product |
| This compound | Maleic Anhydride | "Ortho" adduct favored |
| This compound | Acrylonitrile | "Ortho" adduct favored |
This table represents predicted outcomes based on established principles of Diels-Alder regioselectivity. Specific experimental validation for this compound is not available in the reviewed literature.
Enediyne Formation and Related Reactivity
While this compound is an acyclic dienyne, its structural components are reminiscent of the core of enediyne natural products, which are known for their ability to undergo Bergman cyclization to form highly reactive p-benzyne diradicals. While the acyclic nature and lack of a strained ring in this compound would likely require significant thermal energy to induce such a cyclization, the fundamental reactivity principles are relevant.
More pertinent to acyclic dienynes are metal-mediated cycloaromatization reactions that can lead to the formation of aromatic rings. These transformations can be considered as formal enediyne-type cyclizations, often proceeding under much milder conditions than the classical Bergman cyclization.
Regiochemical and Stereochemical Control in Dienyne Transformations
Achieving control over regiochemistry and stereochemistry is a central theme in the synthetic application of dienyne transformations. The substitution pattern of the dienyne, the choice of catalyst, and the reaction conditions all play crucial roles in determining the outcome of a given reaction.
In intramolecular rearrangements such as the Cope rearrangement, the stereochemistry of the starting material can dictate the stereochemistry of the product through a highly ordered, chair-like transition state. nih.gov For acyclic systems, diastereoselectivity can be influenced by steric interactions in the transition state.
In cycloisomerization reactions , the regioselectivity (e.g., 5-exo vs. 6-endo cyclization) is often highly dependent on the metal catalyst and the substituents on the enyne or dienyne substrate. Chiral ligands on the metal catalyst can be used to induce enantioselectivity, leading to the formation of non-racemic products.
For intermolecular cycloadditions , such as the Diels-Alder reaction, the regioselectivity is primarily governed by electronic factors, as discussed previously. chemistrysteps.comyoutube.comlibretexts.org The stereoselectivity, particularly the endo/exo selectivity in reactions involving cyclic dienophiles, is controlled by secondary orbital interactions in the transition state. For acyclic dienes reacting with planar dienophiles, the stereochemistry of the dienophile is transferred to the product in a stereospecific manner.
| Reaction Type | Controlling Factors | Predicted Outcome for this compound |
| Cope Rearrangement | Thermodynamic stability of products, catalyst | Formation of a thermodynamically more stable dienyne isomer. |
| Cycloisomerization | Metal catalyst, ligands, reaction conditions | Formation of various cyclic products, potentially with high regio- and stereocontrol depending on the catalyst system. |
| Diels-Alder Reaction | Electronic effects of substituents (regioselectivity), secondary orbital interactions (stereoselectivity) | Predominantly "ortho" regioisomers with stereospecific transfer of dienophile geometry. |
This table provides a generalized overview based on established chemical principles, as specific experimental data for this compound is limited in the surveyed literature.
Hydrogenation Chemistry of Dienyne Systems
The hydrogenation of dienyne systems, such as this compound, represents a complex yet synthetically valuable transformation. The presence of multiple unsaturated centers—a conjugated diene and an alkyne—allows for a variety of potential reduction pathways, leading to a range of partially or fully saturated products. The selectivity of the hydrogenation reaction is highly dependent on the choice of catalyst, reaction conditions (including temperature, pressure, and solvent), and the specific substitution pattern of the dienyne substrate.
Research into the hydrogenation of conjugated enynes and dienynes has revealed intricate mechanistic details and has led to the development of highly selective catalytic systems. While specific studies on this compound are not extensively documented in publicly available literature, the behavior of structurally similar conjugated systems provides a strong basis for understanding its hydrogenation chemistry.
A significant advancement in this area is the discovery of unconventional reaction pathways, such as gem-hydrogenation. acs.orgnih.govacs.org This process, catalyzed by ruthenium complexes like [Cp*RuCl]4, involves the addition of both hydrogen atoms to the same carbon of the alkyne. acs.orgnih.govacs.org For 1,3-enynes with a directing propargylic substituent, this regioselective gem-hydrogenation leads to the formation of a ruthenium vinylcarbene intermediate. acs.orgnih.gov This reactive species can then undergo further transformations, such as C-H insertion, to yield cyclic products. acs.orgnih.gov Deuterium (B1214612) labeling studies have confirmed this mechanism, showing the incorporation of two deuterium atoms at the same carbon when the reaction is performed with D2. acs.org
The selectivity of hydrogenation is a critical aspect. For instance, rhodium-catalyzed hydrogenation of 1,3-enynes in the presence of specific reagents can lead to reductive coupling products. nih.gov Further hydrogenation of these products using Wilkinson's catalyst can achieve regioselective reduction of the diene moiety. nih.gov For exhaustive hydrogenation to obtain a fully saturated carbon chain, Crabtree's catalyst has been shown to be highly effective. nih.gov
The choice of catalyst can also dictate the stereochemical outcome of the reaction. For example, the hydrogenation of buta-1,3-diene-2,3-dicarboxylic acid using a ruthenium–(R)-binap complex proceeds via two consecutive 1,2-hydrogen additions to yield the corresponding succinic acid with high diastereomeric and enantiomeric excess. rsc.org
The following table summarizes findings from the hydrogenation of various conjugated enyne and diene systems, which can be considered analogous to this compound.
Interactive Data Table: Catalytic Hydrogenation of Dienyne and Enynes Systems
| Substrate Type | Catalyst | Key Reaction Conditions | Primary Product(s) | Reported Yield/Selectivity |
| Conjugated 1,3-Enynes | Rhodium complex | Ambient temperature and pressure | Unsaturated α-amino acid esters (via reductive coupling) | Good to excellent yields |
| Diene-containing α-amino acid esters | Wilkinson's catalyst | Ambient temperature and pressure | β,γ-unsaturated α-amino acid esters | Good to excellent yields |
| Enyne/Diyne coupling products | Crabtree's catalyst | Ambient temperature and pressure | Saturated α-amino acid esters | Excellent yields |
| 1,3-Enynes with propargylic substituent | [Cp*RuCl]4 | 70 °C, 1 bar H2 | Tetrahydrofuran (B95107) derivatives (via gem-hydrogenation and C-H insertion) | Not specified |
| Buta-1,3-diene-2,3-dicarboxylic acid | Ruthenium–(R)-binap complex | Not specified | (S,S)-2,3-dimethylsuccinic acid | 98% de, 96% ee rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylocta 1,6 Dien 3 Yne and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
There is no publicly available high-resolution ¹H or ¹³C NMR data for 2-Methylocta-1,6-dien-3-yne in peer-reviewed literature or spectral databases. Consequently, a detailed analysis of chemical shifts, coupling constants, and through-space or through-bond correlations (such as those from COSY, HSQC, or HMBC experiments) cannot be provided.
For structurally similar compounds, some data exists. For instance, research on derivatives of other octadiene-ynes has utilized NMR spectroscopy. rsc.orgacs.org However, this information cannot be directly extrapolated to predict the precise spectral characteristics of this compound without significant uncertainty.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Specific experimental Infrared (IR) and Raman spectra for this compound have not been reported in the surveyed literature. Therefore, a table of characteristic vibrational frequencies and their corresponding functional group assignments for this molecule cannot be compiled from experimental data.
In principle, the IR and Raman spectra would be expected to show characteristic absorption and scattering bands for the functional groups present:
C≡C stretch: A weak to medium band for the internal alkyne.
C=C stretch: Bands for the terminal and internal alkene moieties.
=C-H stretch and bend: For the vinyl and internal alkene protons.
C-H stretch and bend: For the methyl and methylene (B1212753) groups.
Without experimental data, a definitive analysis and data table cannot be constructed.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
No experimental mass spectrometry data, including molecular ion peaks and fragmentation patterns from techniques such as electron ionization (EI) or electrospray ionization (ESI), is available for this compound in the public domain. A related isomer, 5-Methylocta-1,6-dien-3-yne, was identified as a minor component in a plant extract via GC-MS, but only retention time and peak area were reported, with no accompanying mass spectrum. ekb.eg
A theoretical molecular weight can be calculated based on its chemical formula, C9H12, which is approximately 120.19 g/mol . nih.gov This would correspond to the expected molecular ion peak in a high-resolution mass spectrum. However, without experimental data, the fragmentation pathways, which are crucial for structural confirmation, remain unknown.
X-ray Crystallography for Solid-State Structural Determination
Studies on related dien-yne systems have been conducted, revealing details about the planarity and bond lengths of the conjugated systems. scispace.com For example, the crystal structure of 2,7-Dimethylocta-2,6-dien-4-yne-3,6-diylbis(trichloromethanesulfenate) showed expected bond lengths for the C≡C and C=C bonds within the hexa-1,5-dien-3-yne core. scispace.com However, these findings are on a substituted derivative and cannot be used to definitively describe the solid-state structure of this compound.
Computational and Theoretical Studies on 2 Methylocta 1,6 Dien 3 Yne Chemistry
Density Functional Theory (DFT) Calculations of Reaction Energetics and Mechanisms
Density Functional Theory (DFT) has become a principal method for investigating the reaction mechanisms and energetics of dienyne compounds. For systems analogous to 2-methylocta-1,6-dien-3-yne, DFT calculations are crucial for mapping the potential energy surfaces of key transformations, such as the Bergman and Hopf cyclizations.
Research on various enediynes demonstrates that hybrid functionals, particularly B3LYP, are well-suited for these systems. researchgate.net For instance, calculations using B3LYP with a 6-31G(d,p) basis set have been effective in locating reactants, transition states, and the resulting reactive para-biradical products along the Bergman cyclization pathway. nih.gov These studies reveal that the reaction to form the biradical is often endothermic, with a significant activation barrier that is highly sensitive to the dienyne's geometry. smu.edu
The energetics of these reactions are profoundly influenced by the distance between the two alkyne carbons (the C1-C6 distance in parent hex-3-ene-1,5-diyne nomenclature). A critical distance of approximately 3.20 Å is often cited as the point where spontaneous cyclization can occur at ambient temperatures, as the attractive two-electron interactions begin to dominate over four-electron repulsions. nih.gov For acyclic dienynes like this compound, flexibility allows the molecule to adopt conformations that can approach this critical distance.
Furthermore, DFT calculations have been instrumental in understanding catalyst-mediated cyclizations. Studies on gold(I)-catalyzed cycloisomerizations of branched dienynes show how the catalyst can dramatically alter the reaction landscape, favoring pathways that might otherwise be inaccessible. nih.govsemanticscholar.org For example, calculations on the Hopf cyclization of a model dienyne on a Au(111) surface showed that gold-alkyne interactions significantly lower the reaction barrier, effectively halving the required temperature for cyclization compared to the bulk reaction. nih.govescholarship.org These calculations often employ functionals like B3LYP-D3 to account for dispersion forces and M06-2X for more accurate single-point energy evaluations. nih.govescholarship.org
| Reaction Type | Model System | DFT Method (Functional/Basis Set) | Key Energetic Finding (kcal/mol) | Source |
|---|---|---|---|---|
| Bergman Cyclization | Monocyclic Enediynes | B3LYP/6-31G(d,p) | Activation energies range from 25.4 to 31.2, highly dependent on ring strain. | smu.edu |
| Hopf Cyclization (Gas Phase) | (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne | M06-2X/6-311+G(d,p)//B3LYP-D3/6-31G(d) | Rate-determining step is the first 1,2-H shift. | nih.govescholarship.org |
| Hopf Cyclization (on Au(111)) | (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne | M06-2X/6-311+G(d,p)//B3LYP-D3/6-31G(d) | Reaction barrier is significantly lowered via gold-alkyne interactions. | nih.govescholarship.org |
| Bergman Cyclization | Esperamicin A1 Models | B3LYP/6-31G(d,p) | Calculated reaction enthalpies differed from experiment by an average of 2.1. | nih.gov |
Transition State Analysis and Reaction Pathway Elucidation
The elucidation of reaction pathways relies heavily on the characterization of transition state (TS) structures. For dienynes, the geometry of the TS provides insight into the factors controlling the reaction rate. In the endothermic Bergman cyclization, the transition state is product-like, meaning the geometry of the TS resembles the p-benzyne diradical product. rsc.org
A key factor governing the activation barrier is the degree of geometric distortion required for the reactant to reach the transition state. One model proposes that greater bending of the interior angles at the alkyne carbons in the ground state of the dienyne pre-distorts the molecule toward the TS geometry, thus lowering the activation barrier. rsc.org This "distortion model" provides an alternative to the simpler cd-distance model for predicting reactivity. rsc.org
In catalyzed reactions, transition state analysis reveals the role of the catalyst. DFT studies of gold-catalyzed cycloisomerizations have identified key intermediates, such as cyclopropyl (B3062369) gold(I) carbene-type structures, and the transition states connecting them. semanticscholar.orgacs.org The calculations show how ancillary ligands on the gold center can influence the stability of these intermediates and the barriers for subsequent steps, such as 1,2-hydride or acetate (B1210297) shifts, thereby dictating the final product distribution. nih.govsemanticscholar.org For the Hopf cyclization, the rate-determining step was identified as the first of two consecutive 1,2-H shifts following an initial 6π-electrocyclization. nih.govescholarship.org
| Reaction/System | Parameter | Finding | Implication | Source |
|---|---|---|---|---|
| Bergman Cyclization | C1-C6 distance | Distance shortens significantly from ground state (~4.4 Å) to TS. | Proximity is essential for C-C bond formation. | smu.edu |
| Bergman Cyclization | Alkyne C-C-C angle | Angles bend from ~180° towards the sp2 angle of the product. | Pre-bending in the ground state lowers the activation energy. | rsc.org |
| Gold(I)-catalyzed cyclization | C2-C3-C4 angle in intermediate | Calculated angle of 66.5° for a cyclopropyl gold(I)-carbene intermediate. | Demonstrates the highly strained nature of catalytic intermediates. | semanticscholar.org |
Molecular Orbital Analysis and Electronic Structure Investigations
Molecular orbital (MO) theory is essential for understanding the electronic factors that drive dienyne reactivity. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—explains the feasibility of cyclization reactions.
For the Bergman cyclization, the reaction involves the interaction of the two in-plane π orbitals of the alkyne groups. As the acetylenic carbons approach each other, the interaction between the HOMO and LUMO of these fragments leads to the formation of a new sigma bond and the p-benzyne diradical. Natural Bond Orbital (NBO) analysis has been used to dissect the electronic interactions more deeply. smu.edu It reveals that at distances greater than 3.2 Å, four-electron repulsive interactions dominate, but as the distance decreases, stabilizing two-electron (bond-forming) interactions increase steeply. smu.edu
NBO analysis is also valuable for understanding the role of heteroatoms in more complex enediyne systems. For instance, in a study comparing oxygen, nitrogen, and sulfur-containing 10-membered enediynes, NBO analysis showed that a sulfur atom provides the strongest electronic stabilization to the ground state reactant but the weakest stabilization to the transition state, thus reducing its reactivity in the Bergman cyclization compared to its nitrogen and oxygen counterparts. researchgate.net This type of analysis provides a foundation for the rational design of dienynes with tailored reactivity. researchgate.net
Conformational Analysis and Dynamics Simulations of Dienyne Systems
The reactivity of acyclic dienynes like this compound is intimately linked to their conformational flexibility. Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation about single bonds and their relative energies. edurev.inlibretexts.org For a dienyne to undergo cyclization, it must adopt a conformation that brings the reacting alkyne termini into close proximity.
Molecular dynamics (MD) simulations can provide a more dynamic picture of this conformational behavior. MD simulations model the atomic motions of the molecule over time, allowing researchers to explore the conformational landscape and identify the pathways for interconversion between different conformers. For complex systems, such as the enediyne core within natural products, MD simulations have been used to understand how the macrocyclic structure constrains the dienyne unit, pre-organizing it for cyclization. researchgate.net These simulations can reveal how seemingly distant parts of a molecule can influence the flexibility and reactivity of the dienyne core.
Applications of 2 Methylocta 1,6 Dien 3 Yne As a Strategic Synthetic Building Block
Precursor in Complex Organic Molecule Synthesis
The strategic value of 2-Methylocta-1,6-dien-3-yne in organic synthesis stems from the differential reactivity of its unsaturated moieties. Chemists can selectively target one functional group for transformation while preserving the others for subsequent reactions, allowing for a modular and efficient approach to building molecular complexity. The conjugated enyne system is a substrate for various pericyclic reactions, cycloisomerizations, and metal-catalyzed transformations, while the isolated double bond offers a distinct site for reactions like epoxidation, dihydroxylation, or metathesis.
The enediyne motif is a core structural feature in numerous biologically active natural products, particularly those with potent cytotoxic properties. While this compound itself may not be a direct precursor in a completed total synthesis, its structural framework is representative of key fragments used to construct such molecules. Its utility lies in its capacity to undergo intramolecular cyclization reactions to form complex carbocyclic and heterocyclic cores.
For instance, a key step in the synthesis of certain polyketide or terpenoid natural products involves the stereoselective formation of cyclic systems. A building block like this compound could be elaborated and then subjected to a metal-catalyzed ene-yne cyclization or a Pauson-Khand reaction to generate five- or six-membered rings, which are common substructures in natural products. The reaction pathway can be finely tuned by the choice of catalyst and reaction conditions to control the stereochemical outcome.
| Reaction Type | Substrate Class | Catalyst/Reagents | Product Core Structure | Relevance |
|---|---|---|---|---|
| Intramolecular [4+2] Cycloaddition (Diels-Alder) | Elaborated this compound derivative (with dienophile) | Thermal or Lewis Acid (e.g., Et2AlCl) | Fused Bicyclic System | Constructs cyclohexene-containing cores found in terpenoids and alkaloids. |
| Gold(I)-Catalyzed Cycloisomerization | This compound | AuCl(PPh3)/AgSbF6 | Substituted Cyclopentenyl or Cyclohexenyl Systems | Provides rapid access to functionalized carbocycles, key intermediates for prostaglandins (B1171923) or steroids. |
| Pauson-Khand Reaction | This compound | Co2(CO)8, NMO (promoter) | Bicyclic Cyclopentenone | A powerful method for synthesizing five-membered rings, a common motif in natural products like hirsutene. |
Beyond natural products, this compound serves as an outstanding starting scaffold for generating libraries of novel chemical entities for medicinal chemistry and chemical biology. The orthogonal reactivity of its functional groups allows for systematic structural diversification. For example, the alkyne can be functionalized via Sonogashira coupling, the conjugated alkene via Michael addition, and the isolated alkene via olefin metathesis, all in a controlled, stepwise manner.
A prominent application is in transition metal-catalyzed cycloisomerization reactions. Gold and platinum catalysts are particularly effective at activating the alkyne towards nucleophilic attack by one of the pendant alkenes. This process, known as enyne cycloisomerization, can generate a diverse range of carbocyclic and heterocyclic skeletons that are otherwise difficult to synthesize. The specific outcome is highly dependent on the catalyst and the substitution pattern, providing a tunable platform for scaffold generation.
| Catalyst System | Proposed Reaction Pathway | Resulting Scaffold Type | Potential Research Application |
|---|---|---|---|
| PtCl2 or [Au(I)] | 5-exo-dig cyclization (attack by the C6-C7 double bond) | 1-vinyl-2-methylenecyclopentane derivative | Building block for complex ligands or conformationally restricted peptides. |
| [Ru]-based catalysts (e.g., Grubbs catalyst) | Enyne metathesis | 1,3-Cyclooctadiene derivative | Access to medium-sized rings, useful in host-guest chemistry and materials science. |
| Pd(0)/Pd(II) Catalysis | Intramolecular hydroalkenylation/hydroalkynylation | Substituted methylenecyclohexene | Scaffold for developing novel kinase inhibitors or molecular probes. |
Monomer and Cross-linker in Polymer Chemistry and Materials Science
The presence of three distinct polymerizable groups endows this compound with significant potential in materials science. It can act as a functional monomer to introduce specific reactive sites into a polymer chain or as a cross-linking agent to create robust network materials.
When used as a monomer in chain-growth polymerization, the isopropenyl group (CH₂=C(CH₃)-) is typically the most reactive site for radical or coordination polymerization. This process yields a polymer with a saturated carbon backbone (e.g., a polymethacrylate-like structure) where each repeating unit contains a pendant octa-1,6-dien-3-yne side chain.
These pendant enyne groups are highly valuable "post-polymerization modification" handles. They allow for the covalent attachment of various molecules after the main polymer chain has been formed. For example, the alkyne can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to attach fluorescent dyes, biomolecules, or drug molecules. The remaining alkene provides an additional site for further functionalization, such as thiol-ene reactions. This modular approach is central to creating precisely tailored materials for applications in drug delivery, sensing, and advanced coatings.
In contrast to forming a saturated backbone, this compound can be used to construct conjugated polymers where the π-systems of the monomer are incorporated directly into the polymer backbone. Such materials are of great interest for their electronic and optical properties, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Several polymerization methods can achieve this:
Alkyne Metathesis Polymerization: Using catalysts based on molybdenum or tungsten, the internal alkyne can undergo metathesis to form poly(alkyne)s with conjugated backbones.
Transition-Metal-Catalyzed Polycoupling: If converted to a dihalo-derivative, the monomer could participate in polycondensation reactions like Sonogashira or Stille coupling to create well-defined, fully conjugated polymers.
Furthermore, its trifunctional nature makes it an ideal cross-linker . When added in small quantities to a polymerization reaction of other monomers, its multiple reactive sites can connect different polymer chains, forming a three-dimensional network. This transforms a soluble, linear polymer into an insoluble, infusible thermoset material or a swollen hydrogel. The degree of cross-linking, and thus the material's mechanical properties (e.g., stiffness, thermal stability), can be precisely controlled by adjusting the concentration of this compound.
| Polymerization Method | Role of Monomer | Resulting Polymer Architecture | Key Feature/Application |
|---|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | Monomer | Linear, saturated backbone with pendant enyne groups | Platform for post-polymerization functionalization (Click Chemistry). |
| Acyclic Diyne Metathesis (ADIMET) | Monomer | Conjugated backbone (poly(enyne)) | Organic semiconductor, conductive material. |
| Radical Copolymerization with Styrene | Cross-linker | Cross-linked polymer network (thermoset) | Enhanced thermal stability and mechanical strength. |
Future Directions and Emerging Research Areas in 2 Methylocta 1,6 Dien 3 Yne Chemistry
Development of Novel Catalytic Systems for Chemoselective Transformations
The presence of multiple reactive sites in 2-Methylocta-1,6-dien-3-yne presents a significant challenge and opportunity for chemoselective transformations. Future research will likely focus on the design of novel catalytic systems that can selectively activate either the alkene or alkyne functionalities.
Gold and platinum catalysts have shown considerable promise in the cycloisomerization of enynes, leading to a variety of carbocyclic and heterocyclic products. researchgate.net These soft, alkynophilic metals can facilitate mild and efficient transformations. researchgate.net For instance, gold-catalyzed cycloisomerizations of 1,6-enynes can proceed through various pathways, including skeletal rearrangements to form dienes or intramolecular cyclopropanations. acs.org The development of new gold complexes could further enhance the selectivity and efficiency of these reactions. acs.org
Ruthenium catalysts also offer a powerful tool for enyne transformations. Ruthenium-catalyzed enyne metathesis is a highly chemoselective reaction that produces 1,3-dienic structures. beilstein-journals.org Future work may explore new ruthenium carbene complexes to expand the scope of these reactions and enable the synthesis of even more complex molecules. nih.gov Additionally, ruthenium catalysts have been used for the selective cyclopropanation of enynes with diazoalkanes, offering an efficient route to bicyclic frameworks. organic-chemistry.org
Copper-catalyzed reactions also represent a promising area. For example, a copper-catalyzed multicomponent reaction of 1,6-enynes has been developed to synthesize cyanoalkylsulfonylated pyrrolidines, demonstrating the potential for creating multiple new bonds in a single step. rsc.org A novel catalytic system using CuCl, TMEDA, and CCl4 has also been shown to be effective for the dimerization of terminal acetylenes under mild conditions. mdpi.comsemanticscholar.org
The table below summarizes some of the key catalytic systems and their applications in enyne chemistry.
| Catalyst System | Transformation | Product Type | Reference |
| Gold (Au) Complexes | Cycloisomerization | Dienes, Cyclopropanes, Pentacyclic derivatives | acs.org |
| Platinum (Pt) Complexes | Cycloisomerization | Carbocycles, Heterocycles | researchgate.net |
| Ruthenium (Ru) Carbene Complexes | Enyne Metathesis | 1,3-Dienes | beilstein-journals.org |
| RuCl(COD)Cp* | Cyclopropanation with Diazoalkanes | Alkenylbicyclo[3.1.0]hexanes | organic-chemistry.org |
| Copper (Cu) Catalyst | Multicomponent Reaction | Cyanoalkylsulfonylated Pyrrolidines | rsc.org |
| CuCl/TMEDA/CCl4 | Dimerization of Terminal Acetylenes | 1,3-Diynes | mdpi.comsemanticscholar.org |
Innovations in Asymmetric Synthesis of Chiral Dienyne Derivatives
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. For dienyne derivatives, achieving high levels of stereocontrol is a key challenge. Future research will undoubtedly focus on the development of innovative asymmetric catalytic methods to produce enantioenriched products.
Asymmetric catalysis using chiral transition metal complexes is a powerful strategy. For example, chiral gold(I) catalysts have been successfully employed in the asymmetric cycloisomerization of 1,6-enynes to produce bicyclo[4.1.0]heptene derivatives with high enantiomeric excess. beilstein-journals.org Similarly, rhodium-catalyzed asymmetric enyne cycloisomerization of terminal alkynes has been developed, providing access to enantiopure intermediates for the synthesis of complex natural products. nih.gov
Nickel-catalyzed asymmetric hydrophosphinylation of conjugated enynes has been shown to be a highly regio- and enantioselective method for producing alkenyl phosphine (B1218219) oxides, which are valuable precursors to bidentate ligands. rsc.org Furthermore, copper-catalyzed asymmetric conjugate protosilylation and protoborylation of CF3-substituted conjugated enynes provides an efficient route to functionalized enantioenriched allenes. acs.org The development of new chiral ligands will be crucial for expanding the scope and improving the efficiency of these asymmetric transformations. sioc-journal.cnsioc-journal.cn
The following table highlights some recent advances in the asymmetric synthesis of chiral dienyne derivatives.
| Catalyst System | Reaction | Product | Enantiomeric Excess (ee) | Reference |
| Chiral Au(I) Complex | Cycloisomerization of 1,6-enynes | Bicyclo[4.1.0]heptene derivatives | Up to 99% | beilstein-journals.org |
| [Rh((S)-BINAP)]SbF6 | Asymmetric Enyne Cycloisomerization | Spiro dienone aldehyde | >99% | nih.gov |
| Chiral Ni Catalyst | Hydrophosphinylation of Conjugated Enynes | Alkenyl Phosphine Oxides | High | rsc.org |
| Chiral Cu Catalyst | Conjugate Protosilylation/Protoborylation | Functionalized Allenes | High | acs.org |
Integration of Green Chemistry Principles in Dienyne Production and Reactions
The principles of green chemistry are increasingly influencing the design of chemical processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgepa.gov The production and reactions of dienynes are no exception, and future research will focus on developing more sustainable synthetic routes.
Key principles of green chemistry include waste prevention, maximizing atom economy, and using safer solvents and catalysts. solubilityofthings.comimist.ma Enyne metathesis is an example of an atom-economical reaction, as it reorganizes existing bonds to form new products with minimal waste. beilstein-journals.org The use of catalytic reagents, which are effective in small amounts and can be recycled, is superior to stoichiometric reagents. acs.org
The development of reactions that can be performed in environmentally benign solvents, such as water or supercritical fluids, is a major goal. chemistryjournals.net For example, a Diels-Alder reaction between furan (B31954) and maleic acid can be carried out in water at room temperature, avoiding the use of toxic benzene. imist.ma Additionally, the use of renewable feedstocks is a key aspect of green chemistry. solubilityofthings.com Research into deriving dienyne precursors from biomass or other renewable sources could significantly reduce the environmental impact of their production.
Visible-light-promoted radical cyclization of 1,6-enynes with chalcogens under metal- and oxidant-free conditions is a prime example of a green synthetic method. rsc.org This reaction proceeds under mild conditions and has a broad substrate scope, high atom economy, and is amenable to gram-scale synthesis. rsc.org
The table below outlines how green chemistry principles can be applied to dienyne chemistry.
| Green Chemistry Principle | Application in Dienyne Chemistry | Example | Reference |
| Waste Prevention | Designing reactions with fewer steps and less waste. | One-pot multicomponent reactions. | rsc.org |
| Atom Economy | Maximizing the incorporation of all materials into the final product. | Enyne metathesis. | beilstein-journals.org |
| Safer Solvents | Using non-toxic and renewable solvents. | Reactions in water. | imist.machemistryjournals.net |
| Catalysis | Using small amounts of recyclable catalysts instead of stoichiometric reagents. | Gold, platinum, and ruthenium-catalyzed reactions. | researchgate.netacs.orgbeilstein-journals.org |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Visible-light-promoted radical cyclization. | rsc.org |
| Renewable Feedstocks | Using starting materials from renewable sources. | Deriving precursors from biomass. | solubilityofthings.com |
Exploration of Advanced Materials Derived from Dienyne Scaffolds
The unique conjugated systems present in dienyne-derived structures make them attractive candidates for the development of advanced materials with novel electronic and optical properties. Future research will likely explore the polymerization of dienyne monomers and the incorporation of dienyne scaffolds into larger, more complex architectures.
Dienes can undergo addition polymerization to form polymers with double bonds in their backbones. youtube.com These double bonds can be subsequently crosslinked, for example, through vulcanization with sulfur, to create robust elastomeric materials. pslc.ws The polymerization of dienyne monomers could lead to the formation of cross-conjugated polymers with interesting conductive or photophysical properties.
The synthesis of stereocontrolled degradable polymers has been achieved through living cascade enyne metathesis polymerization. researchgate.net This method allows for the preparation of functionalized polyacetals with targetable molecular weights and complex architectures. researchgate.net Furthermore, the use of chiral dienyne monomers provides access to chiral polymers, which could have applications in areas such as chiral separations and asymmetric catalysis. researchgate.net
The synthesis of ladder polymers composed of negatively curved cyclooctatetraene (B1213319) monomer units has been demonstrated from bis-zirconacyclopentadienes, showcasing the potential to create complex, well-defined macromolecular structures from dienyne-related precursors. rsc.org The cross-conjugated dieneynes produced through trans-hydroalkynylation of internal 1,3-enynes are versatile synthons for organic synthesis and exhibit distinct photophysical properties, suggesting their potential use in functional materials. nih.gov
The table below provides an overview of potential advanced materials derived from dienyne scaffolds.
| Material Type | Synthetic Approach | Potential Properties | Potential Applications |
| Cross-conjugated Polymers | Polymerization of dienyne monomers | Electronic conductivity, unique photophysics | Organic electronics, sensors |
| Degradable Polyacetals | Living cascade enyne metathesis polymerization | Controlled degradation, stereocontrol | Biomedical materials, drug delivery |
| Chiral Polymers | Polymerization of chiral dienyne monomers | Chiral recognition | Chiral separations, asymmetric catalysis |
| Ladder Polymers | Cyclization of dienyne precursors | Rigid, defined structures | Nanomaterials, molecular electronics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
